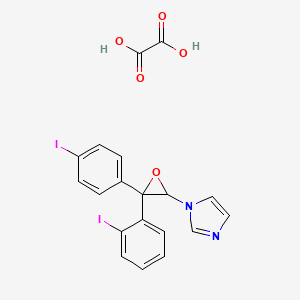
1-(3-(2-Iodophenyl)-3-(4-iodophenyl)oxiranyl)-1H-imidazole ethanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(2-Iodophenyl)-3-(4-iodophenyl)oxiranyl)-1H-imidazole ethanedioate is a synthetic organic compound that features an imidazole ring, an oxirane ring, and two iodophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(2-Iodophenyl)-3-(4-iodophenyl)oxiranyl)-1H-imidazole ethanedioate typically involves multi-step organic reactions. One possible route could include:
Formation of the oxirane ring: This can be achieved through the reaction of a suitable epoxide precursor with an iodophenyl derivative under basic conditions.
Introduction of the imidazole ring: This step might involve the cyclization of an appropriate precursor in the presence of a catalyst.
Formation of the ethanedioate salt: The final step could involve the reaction of the imidazole derivative with oxalic acid to form the ethanedioate salt.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This might include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-(2-Iodophenyl)-3-(4-iodophenyl)oxiranyl)-1H-imidazole ethanedioate can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: The iodophenyl groups can be reduced to form phenyl derivatives.
Substitution: The iodophenyl groups can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring might yield diols, while nucleophilic substitution of the iodophenyl groups could introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the production of advanced materials or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3-(2-Iodophenyl)-3-(4-iodophenyl)oxiranyl)-1H-imidazole ethanedioate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxirane ring could act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-(2-Bromophenyl)-3-(4-bromophenyl)oxiranyl)-1H-imidazole ethanedioate: Similar structure but with bromine atoms instead of iodine.
1-(3-(2-Chlorophenyl)-3-(4-chlorophenyl)oxiranyl)-1H-imidazole ethanedioate: Similar structure but with chlorine atoms instead of iodine.
Uniqueness
The presence of iodine atoms in 1-(3-(2-Iodophenyl)-3-(4-iodophenyl)oxiranyl)-1H-imidazole ethanedioate might confer unique properties such as higher molecular weight, increased electron density, and specific reactivity patterns compared to its bromine or chlorine analogs.
Propiedades
Número CAS |
79478-62-9 |
|---|---|
Fórmula molecular |
C19H14I2N2O5 |
Peso molecular |
604.1 g/mol |
Nombre IUPAC |
1-[3-(2-iodophenyl)-3-(4-iodophenyl)oxiran-2-yl]imidazole;oxalic acid |
InChI |
InChI=1S/C17H12I2N2O.C2H2O4/c18-13-7-5-12(6-8-13)17(14-3-1-2-4-15(14)19)16(22-17)21-10-9-20-11-21;3-1(4)2(5)6/h1-11,16H;(H,3,4)(H,5,6) |
Clave InChI |
ZQWJUCLRQQXRBN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2(C(O2)N3C=CN=C3)C4=CC=C(C=C4)I)I.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


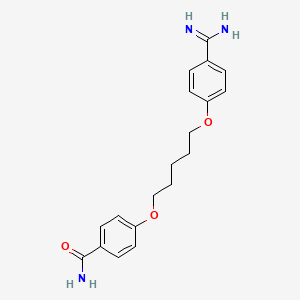
![1,3-Diisocyanato-2-methylbenzene;5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene](/img/structure/B12772017.png)





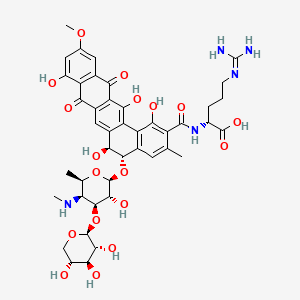
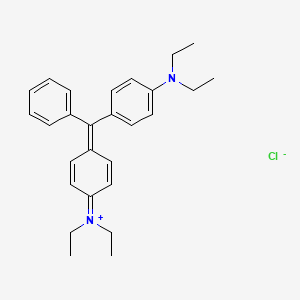

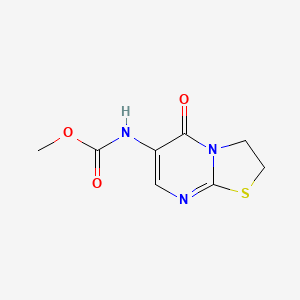
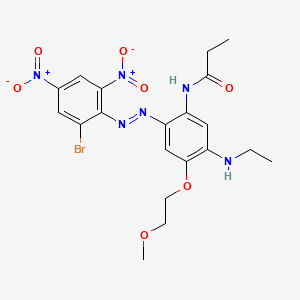
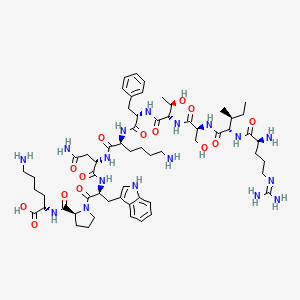
![5,6-bis(4-methoxyphenyl)-2-[3-(prop-2-enylamino)propyl]-1,2,4-triazin-3-one;oxalic acid](/img/structure/B12772083.png)
